molecular formula C10H16FNO3 B12103392 Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate CAS No. 1255666-63-7

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate

Cat. No.: B12103392
CAS No.: 1255666-63-7
M. Wt: 217.24 g/mol
InChI Key: CLEGYKRMTSQLMQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is a chemical compound with the molecular formula C10H16FNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is particularly interesting due to its unique structural features, including a fluorine atom and a tert-butyl ester group, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the following steps:

    Starting Material: Piperidine derivative.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: Reaction with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the tert-butyl ester group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: Similar structure with a trifluoromethyl group instead of a single fluorine atom.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of a fluorine atom.

    Tert-butyl 4-oxo-2-ethoxyethylpiperidine-1-carboxylate: Contains an ethoxyethyl group instead of a fluorine atom.

Uniqueness

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is unique due to its specific combination of a fluorine atom and a tert-butyl ester group

Properties

CAS No.

1255666-63-7

Molecular Formula

C10H16FNO3

Molecular Weight

217.24 g/mol

IUPAC Name

tert-butyl 4-fluoro-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3

InChI Key

CLEGYKRMTSQLMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)F

Origin of Product

United States

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